molecular formula C19H27N5O4S B12696538 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- CAS No. 102207-48-7

10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl-

Cat. No.: B12696538
CAS No.: 102207-48-7
M. Wt: 421.5 g/mol
InChI Key: KUUBEVHKUSSCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazine and benzoxazine rings, followed by the introduction of the sulfonamide group and the diethylaminoethoxy side chain. Common reagents used in these steps include various halogenating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions can be carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH would be essential. Purification steps might include crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, often making the compound more reactive.

    Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets could make it useful in the treatment of diseases or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique chemical properties might make it effective against certain types of cancer, infections, or other medical conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved strength, flexibility, or conductivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound might exert its effects by binding to these targets and altering their activity, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic sulfonamides and benzoxazines, such as:

  • 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide
  • 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl-benzoxazine

Uniqueness

What sets 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- apart is its unique combination of functional groups and structural features

Properties

CAS No.

102207-48-7

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethoxy]-N,N,10-trimethylpyridazino[4,5-b][1,4]benzoxazine-7-sulfonamide

InChI

InChI=1S/C19H27N5O4S/c1-6-24(7-2)10-11-27-19-18-17(13-20-21-19)28-16-12-14(29(25,26)22(3)4)8-9-15(16)23(18)5/h8-9,12-13H,6-7,10-11H2,1-5H3

InChI Key

KUUBEVHKUSSCLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C2C(=CN=N1)OC3=C(N2C)C=CC(=C3)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.